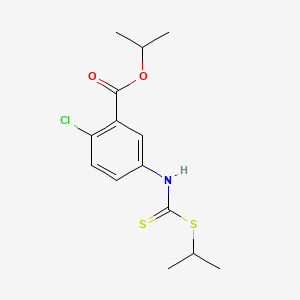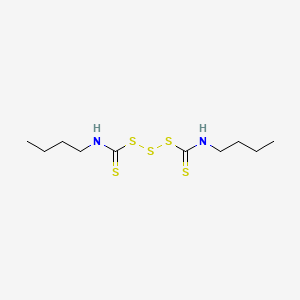
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is an organic compound characterized by the presence of three sulfur atoms and two butyl groups attached to a central carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfanedicarbothioamide structure. The reaction can be represented as follows:
[ \text{2 C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{C}_4\text{H}_9\text{NH}_2 ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylthiourea: Similar structure but with only one sulfur atom.
N,N-Dibutylcarbamodithioic acid: Contains two sulfur atoms and a different functional group.
N,N-Dibutylthiocarbamate: Similar structure with a different arrangement of sulfur atoms.
Uniqueness
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is unique due to its three sulfur atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5463-62-7 |
|---|---|
Molecular Formula |
C10H20N2S5 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
(butylcarbamothioyldisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S5/c1-3-5-7-11-9(13)15-17-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
ULMMTPFDMOTEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)SSSC(=S)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


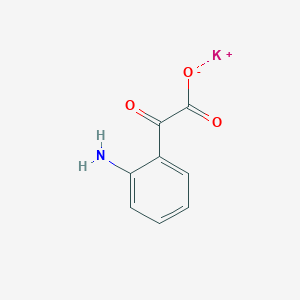

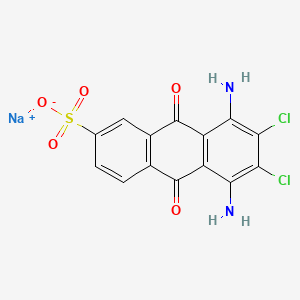
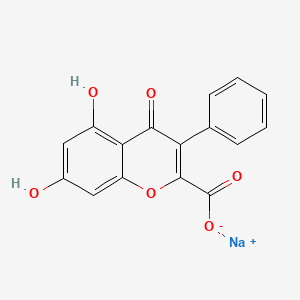
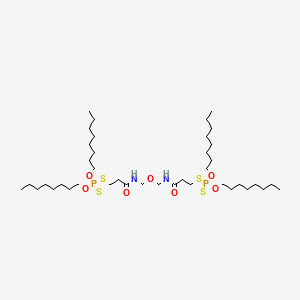
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
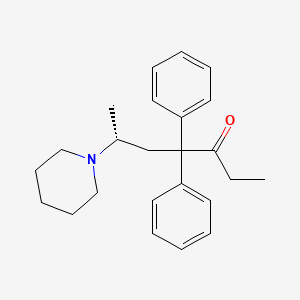
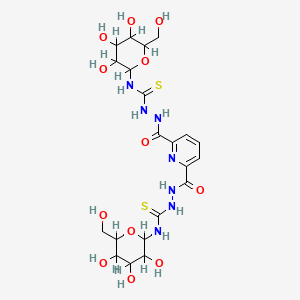
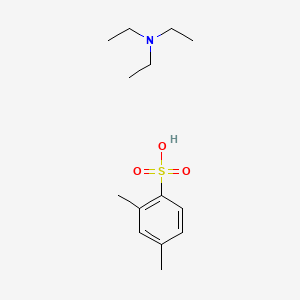

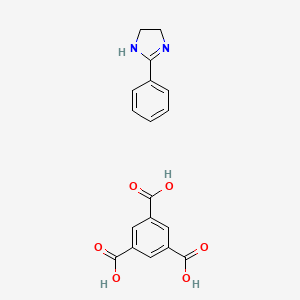
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

